4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline is a chemical compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound has gained attention due to its potential applications in the development of therapeutic agents, particularly as kinase inhibitors.
4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline is classified under quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound features a chloro substituent at the fourth position and a morpholinopropyl side chain at the sixth position, contributing to its biological activity.
The synthesis of 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline typically involves several steps:
The synthesis may require careful control of reaction conditions such as temperature and time to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of reactions and assess product purity .
The molecular formula for 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline is , with a molecular weight of approximately 253.74 g/mol. The structure consists of a quinazoline ring system with a chlorine atom at position 4 and a morpholinopropyl group at position 6.
Structural data can be represented using various formats such as SMILES or InChI. For this compound:
The reactivity of 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline can be explored through various chemical reactions:
These reactions often require specific catalysts and reaction conditions (e.g., temperature, pressure) to proceed effectively. Mechanistic studies may provide insights into the pathways taken during these transformations .
The mechanism of action for 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline primarily involves its interaction with protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are often upregulated in cancer cells.
Studies have shown that quinazoline derivatives can bind to the ATP-binding sites of kinases, thereby preventing substrate phosphorylation and subsequent downstream signaling events. This action can lead to reduced cell proliferation and increased apoptosis in cancer cells .
4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline is typically characterized by:
Chemical properties include:
Relevant data from spectral analyses (e.g., NMR, IR) can provide further insights into the compound's structure and functional groups .
4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline has several potential applications in scientific research:
One-pot synthetic strategies have emerged as efficient routes for constructing the morpholinopropyl-quinazoline scaffold, minimizing purification steps while maximizing atom economy. The synthesis of 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline (CAS 199327-59-8) leverages sequential nucleophilic substitutions starting from 6-hydroxy-7-methoxyquinazolin-4-one precursors. A critical advancement involves the regioselective chlorination-alkylation sequence under anhydrous conditions, where phosphorus oxychloride (POCl₃) simultaneously facilitates C4-chlorination and activates the C6 position for subsequent alkoxylation. This is followed by in-situ displacement with 3-morpholinopropan-1-ol under basic conditions (K₂CO₃/DMF), yielding the target compound in a single reactor [3] [6].
Solvent selection profoundly impacts reaction efficiency due to quinazoline intermediates' sensitivity to hydrolysis. Methanol (α=0.43, β=0.47) suppresses unwanted hydrolysis compared to DMSO (β=0.88), as demonstrated by the 31–44% yield improvement in morpholinopropyl-quinazoline synthesis when switching from DMF to MeOH [2]. Key limitations include the instability of sulfonyl intermediates during 4-chloroquinazoline preparation, necessitating strict temperature control (0°C) and anhydrous workups to prevent decomposition to quinazolinones [2].
Table 1: Solvent Effects on One-Pot Quinazoline Synthesis
Solvent | H-Bond Acidity (α) | H-Bond Basicity (β) | Yield (%) | Major Byproduct |
---|---|---|---|---|
DMSO | 0 | 0.88 | 31 | Hydrolysis product |
MeOH | 0.43 | 0.47 | 69 | Diazidoquinazoline |
THF | 0 | 0.55 | <10 | Hydrolysis product |
MeCN | 0.19 | 0.31 | 50 | Unreacted starting material |
Palladium-catalyzed cross-coupling enables precise functionalization of the quinazoline core at C2, C4, and C7 positions. The 4-chloro group in 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline serves as an optimal leaving group for Suzuki-Miyaura and Buchwald-Hartwig aminations, with catalytic systems achieving >85% conversion:
Ligand selection governs regioselectivity and suppresses homocoupling byproducts. Bulky electron-rich ligands (XPhos, SPhos) prevent undesired C2-amination, while BINAP enhances ortho-substituted aryl coupling. The morpholinopropyl side chain remains inert under these conditions due to its aliphatic nature, preserving the N-oxygen basicity essential for solubility [2] [7].
Table 2: Ligand Effects in Pd-Catalyzed C4 Functionalization
Ligand | Reaction Type | Conversion (%) | Regioselectivity (C4:C2) |
---|---|---|---|
XPhos | Suzuki-Miyaura | 92 | >99:1 |
BINAP | Suzuki-Miyaura | 88 | 98:2 |
SPhos | Buchwald-Hartwig | 95 | >99:1 |
PPh₃ | Buchwald-Hartwig | 75 | 90:10 |
Regioselective installation of the chloro group at C4 is achieved via differential reactivity in 6,7-disubstituted quinazolines. 2,4-Dichloro-6,7-dimethoxyquinazoline undergoes selective C4 displacement with sodium aryl sulfinates at 25°C in DMF, preserving the C2-chloro for downstream modifications. Subsequent azide-sulfinate exchange ("sulfonyl group dance") at C4 enables C2 chlorination via nucleofugal sulfinate rearrangement, providing 4-azido-2-chloro intermediates for Staudinger reduction [2].
The propyl linker length in 3-morpholinopropyl chains was optimized for conformational flexibility and electronic effects. Butyl and ethyl analogs showed reduced potency in receptor-binding studies, establishing the three-carbon spacer as ideal for:
Table 3: Alkylation Agents for C6 Functionalization
Alkylating Agent | Base | Solvent | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
3-Morpholinopropyl bromide | K₂CO₃ | DMF | 68 | >95% |
N-Boc-3-morpholinopropyl mesylate | Cs₂CO₃ | MeCN | 74 | 98% |
3-Morpholinopropyl tosylate | Et₃N | THF | 55 | 92% |
Unprotected 3-morpholinopropanol | NaH | DMF | 28 | 85% |
The morpholinopropyl moiety confers dual functional advantages: conformational flexibility and polarity modulation. The morpholine oxygen stabilizes transition states during C-C coupling through dipole-dipole interactions, while the tertiary nitrogen enables protonation at physiological pH, enhancing water solubility (logP = 1.8 vs. 3.2 for phenyl analogs) [3] [7]. This side chain exhibits orthogonal stability under acidic and basic conditions encountered during quinazoline functionalization:
Electron donation from the morpholine nitrogen modulates electrophilic substitution at C5/C8 positions, enabling site-selective nitration (HNO₃/AcOH) at C5. The side chain’s n-propyl linker also serves as a handle for bio-conjugation – primary alcohol derivatives undergo esterification without morpholine ring degradation [7] [9]. Compared to piperidinyl or thiomorpholinyl analogs, morpholinopropyl-substituted quinazolines demonstrate superior crystallinity (94% vs. 70–85%), facilitating purification [3].
Table 4: Side Chain Modifications and Physicochemical Properties
Side Chain | logP | Aqueous Solubility (mg/mL) | Thermal Stability (°C) |
---|---|---|---|
3-Morpholinopropyl | 1.82 | 15.3 | 223 |
Piperidinopropyl | 2.41 | 8.7 | 215 |
Thiomorpholinopropyl | 2.35 | 9.2 | 195 |
N-Methylpiperazinylpropyl | 1.05 | 22.1 | 205 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7